

# "Bicifadine hydrochloride CAS number" and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Bicifadine hydrochloride*

Cat. No.: *B029426*

[Get Quote](#)

## Technical Guide to Bicifadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bicifadine hydrochloride**, a non-narcotic analgesic agent. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed to support research and development activities.

## Core Chemical and Physical Properties

**Bicifadine hydrochloride** is the hydrochloride salt of bicifadine, a potent monoamine reuptake inhibitor.<sup>[1][2]</sup> Its fundamental properties are summarized below.

CAS Number: 66504-75-4<sup>[1][2][3][4]</sup> Chemical Name: 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride<sup>[1][2][3]</sup>

| Property          | Value                                                                        | Source(s)                                                                       |
|-------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | $C_{12}H_{15}N \cdot HCl$                                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 209.72 g/mol                                                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Appearance        | Crystalline powder                                                           | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Melting Point     | 207-208 °C                                                                   | <a href="#">[3]</a>                                                             |
| Purity (Typical)  | ≥98% (by HPLC)                                                               | <a href="#">[2]</a>                                                             |
| Solubility        | Soluble in Water (100 mM) and DMSO (100 mM)                                  | <a href="#">[4]</a>                                                             |
| Storage           | Desiccate at room temperature. Store solutions at -20°C for up to one month. | <a href="#">[2]</a> <a href="#">[4]</a>                                         |

## Mechanism of Action and Pharmacological Data

Bicifadine is a functional serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also described as a triple reuptake inhibitor.[\[3\]](#)[\[5\]](#)[\[6\]](#) Its primary pharmacological action is to block the reuptake of these monoamine neurotransmitters from the synaptic cleft by inhibiting their respective transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[\[2\]](#)[\[5\]](#) This leads to an enhanced and prolonged action of norepinephrine and serotonin, which is believed to be the primary mechanism behind its analgesic properties.[\[5\]](#) Dopaminergic pathways also appear to contribute to its antihyperalgesic effects.[\[3\]](#) Some evidence also suggests it may act as an NMDA antagonist.[\[5\]](#)[\[7\]](#)

The in vitro inhibitory potency of bicifadine at the recombinant human monoamine transporters is summarized in the table below.

| Target Transporter               | IC <sub>50</sub> (nM) | Source(s) |
|----------------------------------|-----------------------|-----------|
| Norepinephrine Transporter (NET) | 55                    | [2][4]    |
| Serotonin Transporter (SERT)     | 117                   | [2][4]    |
| Dopamine Transporter (DAT)       | 910                   | [2][4]    |

The relative inhibitory potency is NET > SERT > DAT (approximately 1:2:17).[1][3]



[Click to download full resolution via product page](#)

Bicifadine's inhibition of monoamine transporters.

## Experimental Protocols

Detailed experimental protocols specific to **bicifadine hydrochloride** are not consistently available in the public domain. Therefore, this section provides representative methodologies for key analytical and biological assays, based on established scientific literature for similar compounds. These protocols serve as a robust starting point for methods that must be specifically adapted and validated for **bicifadine hydrochloride**.

### Synthesis of 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The synthesis of bicifadine has been reported by Epstein et al. (1981) and is outlined in various patents.<sup>[2]</sup> The general approach involves the construction of the 1-aryl-3-azabicyclo[3.1.0]hexane core. A previously described method is outlined below.<sup>[2]</sup>

[Click to download full resolution via product page](#)

General synthetic workflow for bicifadine HCl.

## Representative Protocol: Purity Determination by HPLC

A validated, stability-indicating HPLC method is crucial for determining the purity of **bicifadine hydrochloride** and for identifying any related substances or degradation products. The following protocol is a representative example based on methods developed for similar amine hydrochloride drugs and would require optimization and validation per ICH guidelines.[8][9][10]

- Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A filtered and degassed isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and methanol (e.g., 60:40, v/v).[8] The buffer may contain an ion-pairing agent like 1-octane sulfonic acid sodium salt to improve peak shape.[8]
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection Wavelength: 215 nm or 220 nm.[8]
- Column Temperature: Ambient or controlled at 40°C.
- Injection Volume: 20  $\mu$ L.
- Standard Preparation: Accurately weigh and dissolve **bicifadine hydrochloride** reference standard in the mobile phase to a known concentration (e.g., 50  $\mu$ g/mL).
- Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to the same nominal concentration as the standard.
- Procedure: Inject the standard and sample solutions into the chromatograph. Purity is determined by comparing the peak area of bicifadine in the sample chromatogram to that of the standard, and by calculating the area percentage of all other peaks present.

## Representative Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **bicifadine hydrochloride** can be determined using the shake-flask method, a standard technique for assessing the intrinsic solubility of a compound.[11][12]

- Materials: Calibrated flasks, orbital shaker with temperature control, appropriate buffer solutions (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 6.8 phosphate), and a validated analytical method for quantification (e.g., the HPLC method described above).
- Procedure:
  - Add an excess amount of **bicifadine hydrochloride** to flasks containing a known volume (e.g., 100 mL) of each buffer solution. The excess solid should be clearly visible.
  - Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1°C).
  - Agitate the flasks for a sufficient period to reach equilibrium (e.g., 12-24 hours).
  - After agitation, allow the flasks to stand to let undissolved solids settle.
  - Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
  - Dilute the filtered sample appropriately with the corresponding buffer.
  - Quantify the concentration of bicifadine in the diluted sample using a validated HPLC method.
  - The experiment should be performed in triplicate for each buffer condition.

## Representative Protocol: Monoamine Transporter Inhibition Assay

The inhibitory activity ( $IC_{50}$ ) of **bicifadine hydrochloride** at NET, SERT, and DAT is determined using *in vitro* uptake inhibition assays. These assays typically use cell lines (e.g., HEK293) stably expressing the specific human transporter protein.[13][14][15]

- Cell Lines: HEK293 cells individually transfected to express human NET (hNET), hSERT, or hDAT.
- Assay Principle: The assay measures the ability of a test compound (bicifadine) to inhibit the uptake of a radiolabeled or fluorescent substrate specific for that transporter into the cells.
- Materials:
  - Transfected cells plated in 96- or 384-well plates.
  - Radiolabeled substrates (e.g., [<sup>3</sup>H]Norepinephrine, [<sup>3</sup>H]Serotonin, [<sup>3</sup>H]Dopamine) or a fluorescent substrate mimetic.
  - Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
  - Scintillation counter or fluorescence plate reader.
- General Procedure:
  - Cell Plating: Seed the transfected cells into microplates and allow them to form a confluent monolayer.
  - Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for a short period (e.g., 15-30 minutes) at room temperature or 37°C with various concentrations of **bicifadine hydrochloride**.
  - Initiation of Uptake: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.
  - Incubation: Incubate for a defined period (e.g., 20 minutes) at room temperature. The incubation time should be within the linear range of substrate uptake.
  - Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular substrate.
  - Quantification:

- For radiolabeled assays: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
- For fluorescent assays: Measure the intracellular fluorescence using a plate reader. A masking dye is often used to quench extracellular fluorescence.[\[16\]](#)
- Data Analysis: Determine the concentration of bicifadine that inhibits 50% of the specific substrate uptake (IC<sub>50</sub> value) by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis. Specific uptake is defined as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor for that transporter).



[Click to download full resolution via product page](#)

Workflow for monoamine transporter inhibition assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. | Profiles RNS [connect.rtrn.net]
- 6. apicareonline.com [apicareonline.com]
- 7. Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[n.1.0]alkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Bicifadine hydrochloride CAS number" and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029426#bicifadine-hydrochloride-cas-number-and-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)